

An In-depth Technical Guide to 2-Amino-5-chloro-6-methylpyrazine

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Compound of Interest

Compound Name: 2-Amino-5-chloro-6-methylpyrazine

Cat. No.: B1358718

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Abstract

This technical guide provides a comprehensive overview of **2-Amino-5-chloro-6-methylpyrazine**, a substituted pyrazine of interest to researchers, scientists, and drug development professionals. Due to the limited publicly available information on the specific discovery and history of this compound, this guide consolidates known data and provides inferred scientific information based on closely related analogs. The document details its physicochemical properties, proposed synthesis protocols, and predicted spectroscopic data. Furthermore, it explores the potential applications of this compound in drug discovery by examining the established roles of structurally similar aminopyrazines. This guide is intended to serve as a foundational resource for the synthesis, characterization, and further investigation of **2-Amino-5-chloro-6-methylpyrazine**.

Introduction

Substituted pyrazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. **2-Amino-5-chloro-6-methylpyrazine**, with the CAS number 453548-87-3, is a member of this family. While its specific historical context and discovery are not well-documented in public literature, its structural motifs—an aminopyrazine core, a chloro substituent, and a methyl group—suggest its potential as a valuable building block in the synthesis of novel therapeutic agents and other functional materials. The strategic placement of

these functional groups offers multiple reaction sites for further chemical modifications, making it an attractive scaffold for creating diverse molecular libraries.

This guide aims to bridge the information gap by providing a detailed technical resource based on available data and scientific principles, thereby facilitating future research and development involving this compound.

Physicochemical and Spectroscopic Data

The definitive characterization of **2-Amino-5-chloro-6-methylpyrazine** is essential for its application in research and development. The following tables summarize its known and predicted properties.

Physicochemical Properties

The table below presents the basic physicochemical properties of **2-Amino-5-chloro-6-methylpyrazine** and a comparison with structurally related compounds to provide a broader context for its potential physical behavior.

Property	2-Amino-5-chloro-6-methylpyrazine	2-Amino-5-chloropyrazine	2-Chloro-6-methylpyrazine	2-Amino-5-chloro-6-methylpyridine
CAS Number	453548-87-3[1]	33332-29-5[2]	38557-71-0[3]	36936-23-9
Molecular Formula	C ₅ H ₆ ClN ₃ [1]	C ₄ H ₄ ClN ₃ [2]	C ₅ H ₅ ClN ₂ [3]	C ₆ H ₇ ClN ₂
Molecular Weight	143.57 g/mol [1]	129.55 g/mol [2]	128.56 g/mol [3]	142.59 g/mol
Appearance	Predicted: Solid	Solid[2]	-	Solid
Melting Point	Not available	Not available	Not available	70-75 °C

Predicted Spectroscopic Data

While experimental spectra for **2-Amino-5-chloro-6-methylpyrazine** are not readily available, the following sections provide predicted data based on the analysis of its chemical structure

and comparison with analogous compounds.

The proton NMR spectrum of **2-Amino-5-chloro-6-methylpyrazine** is expected to show three distinct signals:

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Rationale
~7.5-8.0	Singlet	1H	Pyrazine C3-H	The proton on the pyrazine ring is in a deshielded environment due to the electronegative nitrogen atoms.
~4.5-5.5	Broad Singlet	2H	-NH ₂	The protons of the primary amine are typically observed as a broad singlet and can exchange with D ₂ O.
~2.4-2.6	Singlet	3H	-CH ₃	The methyl group protons are expected to appear as a singlet in a relatively upfield region.

The carbon NMR spectrum is predicted to exhibit five signals corresponding to the five carbon atoms in the molecule.

The infrared spectrum will likely display characteristic absorption bands for its functional groups:

Predicted Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400-3200	N-H stretch	Primary Amine (-NH ₂)
3100-3000	C-H stretch	Aromatic C-H
1650-1600	N-H bend	Primary Amine (-NH ₂)
1600-1450	C=C and C=N stretch	Pyrazine Ring
850-750	C-Cl stretch	Chloroalkane

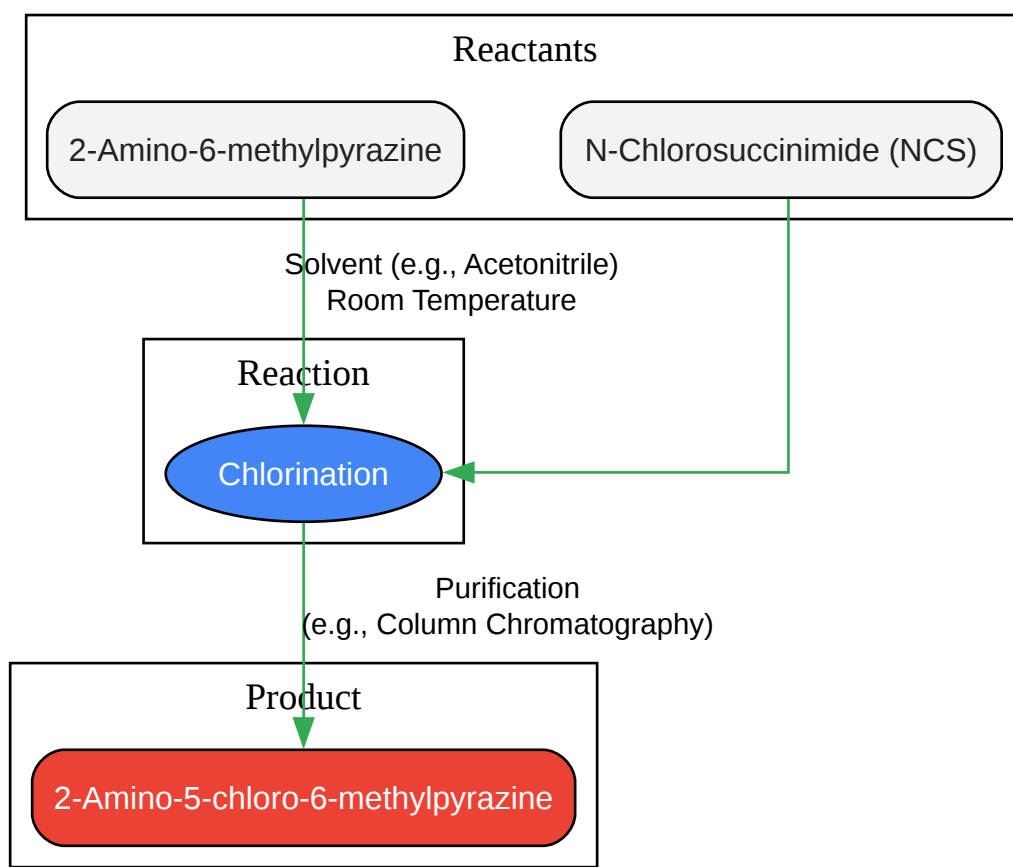
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 143 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Experimental Protocols

Currently, no specific experimental protocol for the synthesis of **2-Amino-5-chloro-6-methylpyrazine** is published in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar substituted pyrazines. A common and effective method would be the direct chlorination of a 2-amino-6-methylpyrazine precursor.

Proposed Synthetic Workflow

The diagram below illustrates a potential synthetic pathway for **2-Amino-5-chloro-6-methylpyrazine**.



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Caption: Proposed synthesis of **2-Amino-5-chloro-6-methylpyrazine**.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 2-amino-5-chloropyrazine and serves as a starting point for the synthesis of the title compound.

Materials:

- 2-Amino-6-methylpyrazine
- N-Chlorosuccinimide (NCS)
- Acetonitrile (anhydrous)
- Dichloromethane

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-6-methylpyrazine (1 equivalent) in anhydrous acetonitrile.
- **Chlorination:** To the stirred solution, add N-Chlorosuccinimide (1.05 equivalents) portion-wise at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:**
 - Remove the acetonitrile under reduced pressure.
 - Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired **2-Amino-5-chloro-6-methylpyrazine**.

Role in Drug Development and Potential Applications

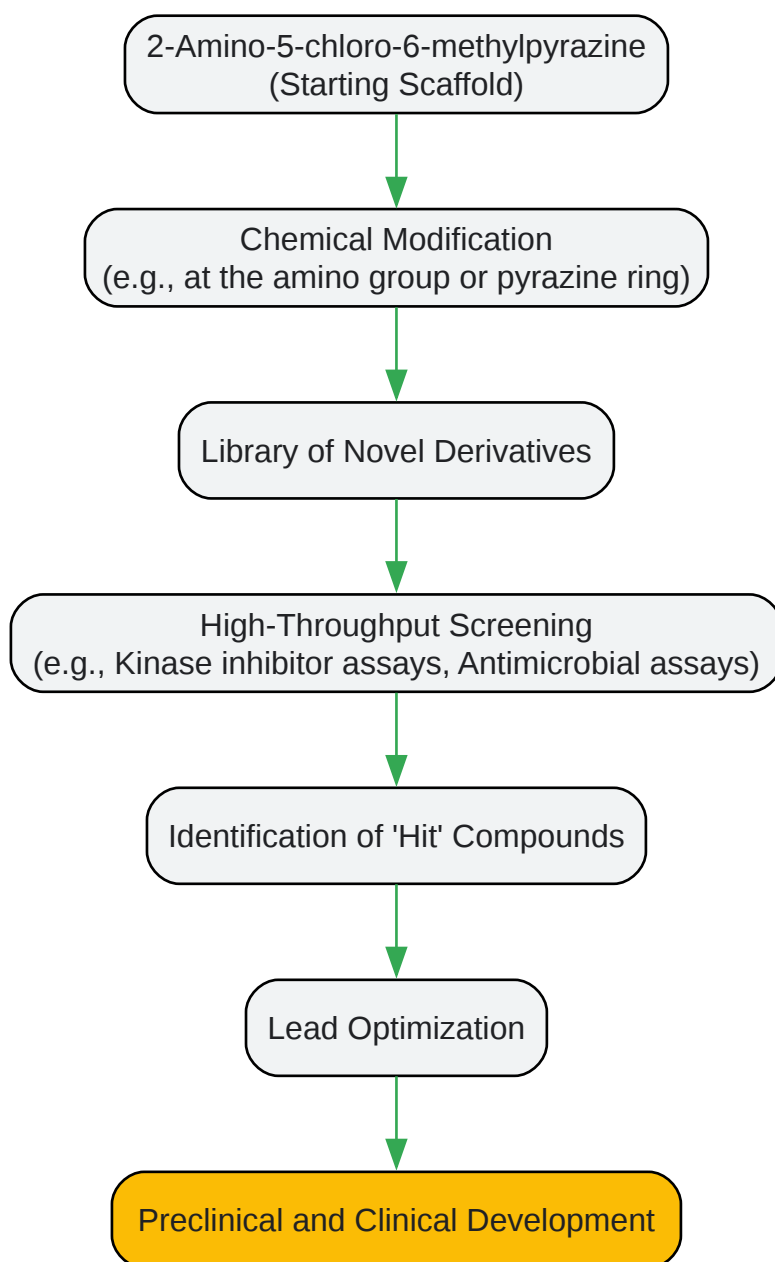
While the specific biological activity of **2-Amino-5-chloro-6-methylpyrazine** has not been reported, the aminopyrazine scaffold is a well-established pharmacophore in medicinal chemistry.

Established Activities of Related Compounds

- **Kinase Inhibition:** Many substituted aminopyrazines and aminopyridines have been developed as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For example, derivatives of N-(2-chloro-6-methyl-phenyl)-2-(pyrimidin-4-ylamino)thiazole-5-carboxamide have been identified as potent dual Src/Abl kinase inhibitors[4].
- **Antimicrobial and Anti-inflammatory Agents:** The 2-amino-5-chloro-6-methylpyridine scaffold, which is structurally very similar to the title compound, is a key intermediate in the synthesis of compounds with antimicrobial and anti-inflammatory properties.
- **Central Nervous System (CNS) Activity:** Certain chlorinated aminopyridine derivatives are precursors to drugs targeting the CNS, such as the non-benzodiazepine hypnotic agent zopiclone[5].

Logical Flow of Drug Discovery Potential

The potential of **2-Amino-5-chloro-6-methylpyrazine** as a lead compound in drug discovery can be logically outlined as follows:



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Caption: Drug discovery workflow for **2-Amino-5-chloro-6-methylpyrazine**.

Conclusion

2-Amino-5-chloro-6-methylpyrazine represents a promising, yet underexplored, chemical entity. This technical guide has provided a comprehensive, albeit partially predictive, overview of its properties, a plausible synthetic route, and its potential applications in drug discovery. The information compiled herein, drawn from available data and the well-understood chemistry of its

analogs, offers a solid foundation for researchers to initiate further investigation into this compound. The synthesis and biological evaluation of **2-Amino-5-chloro-6-methylpyrazine** and its derivatives could lead to the discovery of novel therapeutic agents with a wide range of activities.

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